1-[(4-bromophenyl)sulfonyl]-1H-indole
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Overview
Description
1-(4-Bromophenyl)sulfonyl]-1H-indole, also known as 4-BPS, is a synthetic organic compound with a wide range of applications in the scientific research field. It is widely used in a variety of laboratory experiments and has been found to be an effective tool in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Action
The synthesized compounds were tested for antimicrobial action against bacterial and fungal strains . The results of antimicrobial activity revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
The new compounds were also tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results of antioxidant effect assays revealed a promising potential of these compounds .
Toxicity Testing
The new compounds were tested for toxicity on freshwater cladoceran Daphnia magna Straus . The results of toxicity assays revealed a promising potential of these compounds .
In Silico Studies
In silico studies were performed concerning the potential antimicrobial effect and toxicity . The results of in silico analysis revealed a promising potential of these compounds .
Drug Design
The compound has been used in drug design . A new drug candidate from the organosulfones class is masupirdine (SUVN-502), a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative with a selective 5-HT6 receptor antagonist effect, developed for the symptomatic treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of indole derivatives often involves interactions with their targets that lead to changes in cellular processes . For instance, in the case of antiviral activity, certain indole derivatives have shown inhibitory activity against specific viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, cancer progression, viral replication, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria progression, cholinesterase activity, and more .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects can be diverse depending on the specific activity and the cellular context .
properties
IUPAC Name |
1-(4-bromophenyl)sulfonylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXVKDOITQFQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-1H-indole |
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